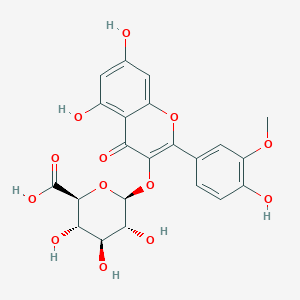

Isorhamnetin 3-glucuronide

Description

This compound has been reported in Rubus idaeus, Persicaria decipiens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZWHOMBDMMRSC-NTKSAMNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957931 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36687-76-0 | |

| Record name | Isorhamnetin 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isorhamnetin 3-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-glucuronide, a significant flavonoid metabolite, is garnering increasing attention within the scientific community for its potential therapeutic applications. As a conjugated form of isorhamnetin, it exhibits modified bioavailability and bioactivity, making its study crucial for drug development and nutritional science. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Isorhamnetin 3-glucuronide. It details experimental protocols for its extraction and quantification and visualizes key biochemical pathways associated with its biosynthesis and mechanism of action, offering a critical resource for researchers in the field.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant and health-promoting properties. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic forms, are of particular interest. This compound is a key conjugate of isorhamnetin, and understanding its natural distribution is vital for harnessing its potential. This document serves as a technical resource, compiling current knowledge on the natural occurrences and analytical methodologies for this compound.

Natural Sources and Distribution

This compound has been identified in a variety of plant species. Its presence is often alongside other isorhamnetin glycosides. The distribution can vary significantly between different plant parts and is influenced by environmental factors and the plant's developmental stage.

Key Natural Sources:

-

Chicory (Cichorium intybus): The leaves and plant of chicory are reported to contain this compound.[1]

-

Raspberry (Rubus idaeus): This fruit-bearing plant is another documented source of this compound.[2]

-

Water Pepper (Persicaria decipiens): This plant has also been identified as containing this compound.[2]

-

Marigold (Tagetes erecta): Isomers of isorhamnetin-3-O-glucuronide have been detected in the flowers of Tagetes erecta.[3]

While direct quantitative data for this compound is limited in the literature, the concentration of other related isorhamnetin glycosides in various plants provides valuable context for its potential abundance.

Quantitative Data

The quantification of this compound in plant matrices is a complex task. The tables below summarize the available quantitative data for various isorhamnetin glycosides, offering a comparative overview.

Table 1: Quantitative Data of Isorhamnetin Glycosides in Various Plant Sources

| Plant Species | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g DW unless otherwise specified) | Reference |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [4] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [4] |

| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [4] |

| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [4] |

| Opuntia ficus-indica (Prickly Pear) | Pulps | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 | [4] |

| Opuntia ficus-indica (Prickly Pear) | Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 | [4] |

| Opuntia ficus-indica (Prickly Pear) | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [4] |

| Opuntia ficus-indica (Prickly Pear) | Pulps | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 | [4] |

| Opuntia ficus-indica (Prickly Pear) | Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 | [4] |

| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [5] |

Experimental Protocols

The accurate extraction and quantification of this compound are paramount for research and development. Below are detailed methodologies adapted from established protocols for flavonoid analysis.

Extraction of Isorhamnetin Glycosides

This protocol outlines a general method for the extraction of isorhamnetin glycosides from plant material, which can be optimized for specific matrices.

Objective: To extract isorhamnetin glycosides from dried plant material.

Materials:

-

Dried and powdered plant material

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Polyamide resin

-

Reflux apparatus

-

Rotary evaporator

-

pH meter

Procedure:

-

Reflux Extraction:

-

Take a known quantity of dried and powdered plant material.

-

Add 10-15 volumes of 80% ethanol.

-

Reflux the mixture for 2 hours.

-

Repeat the extraction process twice.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.

-

-

Polyamide Column Chromatography:

-

Concentrate the n-butanol fraction to remove the solvent.

-

Dissolve the residue in a minimal amount of the mobile phase.

-

Load the sample onto a polyamide resin column.

-

Elute the column with a gradient of ethanol in water (e.g., 25% ethanol) to separate the isorhamnetin glycosides.

-

-

Purification:

-

Collect the fractions containing the target compound.

-

Concentrate the purified fraction to near dryness.

-

Adjust the pH of the concentrate to 2-3 with an appropriate acid.

-

Allow the solution to stand at a low temperature to facilitate precipitation.

-

Filter and dry the precipitate to obtain purified isorhamnetin glycosides.

-

This protocol is based on a method for extracting isorhamnetin-3-O-β-D-6-O-α-L-rhamnosyl-D-glucose and can be adapted for this compound.[6]

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of flavonoids.

Objective: To quantify this compound in a plant extract.

Instrumentation:

-

UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

This compound standard

Procedure:

-

Sample Preparation:

-

Prepare the plant extract as described in the extraction protocol.

-

Dissolve a known amount of the dried extract in a suitable solvent (e.g., 50% methanol).

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest.

-

Flow Rate: 0.3 - 0.4 mL/min

-

Column Temperature: 35-40 °C

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (m/z 491), characteristic fragment ions would be monitored.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

-

This protocol is a generalized procedure based on established UPLC-MS/MS methods for flavonoid quantification.[7][8]

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through the phenylpropanoid and flavonoid biosynthetic routes to produce the precursor, isorhamnetin. The final step involves the attachment of a glucuronic acid moiety.[9][10][11]

Caption: Biosynthesis pathway of this compound.

JNK and p38 MAPK Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by suppressing the JNK and p38 MAPK signaling pathways. These pathways are critical in regulating cellular responses to stress and inflammation.

Caption: Inhibition of JNK and p38 MAPK pathways by this compound.

Conclusion

This compound is a flavonoid of significant scientific interest, with its natural distribution spanning several plant species. While quantitative data for this specific compound remains an area for further research, the methodologies for its extraction and analysis are well-established. The elucidation of its role in modulating key signaling pathways, such as the JNK and p38 MAPK pathways, underscores its therapeutic potential. This technical guide provides a foundational resource for researchers, consolidating current knowledge and providing practical protocols to facilitate further investigation into the promising bioactivities of this compound.

References

- 1. Showing Compound this compound (FDB016876) - FooDB [foodb.ca]

- 2. This compound | C22H20O13 | CID 5491630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]

- 5. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

The Biosynthesis of Isorhamnetin 3-Glucuronide in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of isorhamnetin (B1672294) 3-glucuronide, a significant plant-derived flavonoid with noteworthy pharmacological potential. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic steps, regulatory networks, quantitative data, and experimental protocols essential for understanding and engineering the production of this valuable compound.

Introduction

Isorhamnetin, a 3'-O-methylated flavonol derived from quercetin (B1663063), and its glycosylated forms, such as isorhamnetin 3-glucuronide, are plant secondary metabolites recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a glucuronic acid moiety to the isorhamnetin backbone, a process known as glucuronidation, enhances its water solubility and stability, which can significantly impact its bioavailability and therapeutic efficacy.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering in plants or microbial systems.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthetic sub-pathways. The pathway culminates in two key modification steps: the methylation of quercetin to form isorhamnetin, followed by the regiospecific attachment of a glucuronic acid moiety.

The initial stages of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA, which serves as the precursor for the flavonoid skeleton. A series of enzymatic reactions catalyzed by chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) lead to the synthesis of the central precursor molecule, quercetin.[3]

The final two steps in the biosynthesis of this compound are:

-

Methylation of Quercetin: The enzyme Quercetin 3'-O-methyltransferase (OMT), a type of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, catalyzes the transfer of a methyl group from SAM to the 3'-hydroxyl group of quercetin, yielding isorhamnetin.[4]

-

Glucuronidation of Isorhamnetin: A UDP-dependent glycosyltransferase (UGT), specifically a UDP-glucuronosyltransferase (UGAT), facilitates the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of isorhamnetin, forming this compound.[5]

Quantitative Data

Table 1: Kinetic Parameters of a Rhamnosyltransferase Acting on Isorhamnetin

| Enzyme | Substrate | Vmax (U/mg) | Km (µM) | Reference |

| Rhamnosyltransferase (78D1) from Arabidopsis thaliana | Isorhamnetin | 0.646 | 181 | [6] |

Table 2: In Planta Concentrations of Isorhamnetin and its Glycosides

| Plant Species | Tissue | Compound | Concentration (mg/100g DW) | Reference |

| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [7] |

| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [7] |

| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [7] |

| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [7] |

| Brassica juncea | Leaves | Isorhamnetin-3,7-diglucoside | Major flavonoid | [8] |

| Ginkgo biloba | Leaves | Isorhamnetin glycosides | Present | [2] |

Experimental Protocols

The study of the this compound biosynthetic pathway involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Plant Flavonoid UGT

This protocol describes the expression of a plant UGT in Escherichia coli and its subsequent purification, a crucial step for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the candidate UGT gene is amplified from plant cDNA and cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal affinity tag (e.g., 6x-His).[9]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance soluble protein expression, induction is typically carried out at a lower temperature (e.g., 18-25°C) for several hours or overnight.[10]

-

Purification: Cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography. For a His-tagged protein, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The purified protein is eluted using a buffer containing imidazole.[11] Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Isorhamnetin 3-O-Glucuronosyltransferase Activity

This assay is designed to determine the activity and kinetic parameters of the purified UGT enzyme with isorhamnetin as the substrate.

Reaction Mixture:

-

Purified recombinant UGT enzyme

-

Isorhamnetin (substrate)

-

UDP-glucuronic acid (UDPGA) (sugar donor)

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

-

MgCl₂ (often required for UGT activity)

Procedure:

-

The reaction is initiated by adding the enzyme to a pre-warmed mixture of the other components.

-

The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

The reaction is terminated by adding a quenching solution, such as an organic solvent (e.g., methanol) or an acid.[12]

-

The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, this compound.

HPLC Analysis of Isorhamnetin and its Glucuronide

HPLC is a standard method for the separation and quantification of flavonoids.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of two solvents, typically water with a small percentage of acid (e.g., formic acid or acetic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength for isorhamnetin and its derivatives (around 350-370 nm). Mass spectrometry (MS) can be coupled with HPLC for definitive identification of the products.

Transcriptional Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs).

The core flavonoid pathway is known to be regulated by a ternary complex of TFs from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, often referred to as the MBW complex.[13][14] These TFs can activate the expression of early and late biosynthetic genes in the pathway.[15]

The terminal enzymes, OMT and UGT, are also subject to transcriptional control. Their expression can be influenced by developmental cues and environmental stresses, such as UV radiation and pathogen attack.[3] For instance, the expression of flavonoid biosynthetic genes, including those for modification enzymes, can be significantly altered under salt stress.[16] Specific TFs from families like MYB, WRKY, and AP2/ERF have been implicated in the regulation of these final modification steps.[17]

Conclusion and Future Perspectives

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions and modifications. While the core pathway is largely understood, further research is needed to identify and characterize the specific O-methyltransferases and UDP-glucuronosyltransferases responsible for the production of this compound in various plant species. A deeper understanding of the transcriptional regulatory networks will be crucial for developing effective strategies for the metabolic engineering of this compound production. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge and harness the potential of this promising natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving an Escherichia coli-based biocatalyst for terpenol glycosylation by variation of the expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of a UDP-Glucosyltransferase Produced by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 16. Physiological factors affecting transcription of genes involved in the flavonoid biosynthetic pathway in different rice varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isorhamnetin 3-glucuronide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isorhamnetin (B1672294) 3-glucuronide, a flavonoid metabolite of significant interest in pharmacology and drug development. The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory and cardiovascular-protective effects. Detailed experimental protocols for its extraction, isolation, and biological evaluation are provided to support further research and development.

Chemical Structure and Identification

Isorhamnetin 3-glucuronide is a flavonoid, specifically an O-methylated flavonol glucuronide. It is a major metabolite of isorhamnetin and quercetin.[1][2] The structure consists of the isorhamnetin aglycone linked to a glucuronic acid moiety at the 3-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[3][4] |

| CAS Number | 36687-76-0[3] |

| Molecular Formula | C22H20O13[3] |

| Molecular Weight | 492.39 g/mol [2] |

| InChI Key | VVZWHOMBDMMRSC-NTKSAMNMSA-N[3][4] |

| SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O[3] |

Physicochemical Properties

This compound is typically found as a powder and is soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol.[5] It is described as being slightly soluble in water and is a moderately acidic compound.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Powder[2] | - |

| Water Solubility | Slightly soluble[6] | Experimental value not specified. |

| Melting Point | Not Available | The melting point of the aglycone, isorhamnetin, is 307 °C. |

| pKa (Strongest Acidic) | ~6.37 | Predicted value for the related compound Isorhamnetin 3-O-β-D-glucopyranoside. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably anti-inflammatory and antihypertensive effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the production of pro-inflammatory mediators.[1][7] This action is mediated through the upregulation of Heme Oxygenase-1 (HO-1) and the subsequent suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][7][8] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including NF-κB and MAPK pathways, leading to the expression of inflammatory cytokines and adhesion molecules.[9][10][11] this compound intervenes in this cascade, reducing the inflammatory response.

Inhibition of VCAM-1 Expression

This compound can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells at physiological concentrations (e.g., 2 µM).[2] VCAM-1 plays a critical role in the recruitment of monocytes to the endothelium, an early step in the development of atherosclerosis. By downregulating VCAM-1, this compound can interfere with this process.

Antihypertensive Effects

In vivo studies have demonstrated that this compound can progressively reduce mean blood pressure.[2] When administered intravenously (1 mg/kg) to conscious spontaneously hypertensive rats (SHR), it elicits a significant hypotensive effect.[2]

Experimental Protocols

Extraction and Isolation from Plant Sources

This compound can be isolated from various plant sources, such as the herbs of Potentilla discolor Bge.[2] The following is a general protocol for the extraction and isolation of flavonoid glucuronides from plant material.

Methodology:

-

Sample Preparation: The dried plant material is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with an appropriate solvent, commonly an alcohol-water mixture such as 70% ethanol, through methods like maceration (soaking at room temperature) or percolation.

-

Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Flavonoid glycosides typically partition into the more polar fractions.

-

Chromatographic Purification: The target fraction is further purified using column chromatography techniques. Sephadex LH-20 is often used for separating flavonoids.

-

Final Purification: Final purification to obtain a high-purity compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Verification: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

VCAM-1 Expression and Monocyte Adhesion Assay

This protocol describes a method to evaluate the effect of this compound on cytokine-induced VCAM-1 expression and subsequent monocyte adhesion to endothelial cells.

Methodology:

-

Cell Culture: Human endothelial cells (e.g., HUVECs or EA.hy926) are cultured to confluence in 24-well plates.

-

Cell Treatment: The endothelial cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Induction of Inflammation: VCAM-1 expression is induced by treating the cells with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL), for 18-24 hours, in the continued presence of this compound.[12]

-

VCAM-1 Expression Analysis (Cell-Surface ELISA):

-

The cells are fixed with a mild fixative (e.g., 1% paraformaldehyde).

-

Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Cells are incubated with a primary antibody against human VCAM-1.

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

The assay is developed using an HRP substrate, and the absorbance is measured to quantify VCAM-1 expression.

-

-

Monocyte Adhesion Assay:

-

THP-1 monocytes are labeled with a fluorescent dye (e.g., BCECF-AM).[12]

-

The treated endothelial cell monolayers are washed, and the fluorescently labeled THP-1 cells are added to each well and allowed to adhere for a set period (e.g., 30-60 minutes).[12]

-

Non-adherent cells are removed by gentle washing.

-

The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of monocyte adhesion.

-

In Vivo Blood Pressure Measurement

This protocol outlines the measurement of blood pressure in spontaneously hypertensive rats (SHR) following the administration of this compound.

Methodology:

-

Animal Model: Male spontaneously hypertensive rats are used as the animal model for essential hypertension.

-

Compound Administration: this compound is dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified dose (e.g., 1 mg/kg).[2]

-

Blood Pressure Measurement: Blood pressure can be measured using either non-invasive or invasive methods.

-

Non-Invasive Method (Tail-Cuff Plethysmography): Rats are placed in a restrainer, and a cuff with a sensor is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow, allowing for the measurement of systolic and diastolic blood pressure.[11]

-

Invasive Method (Arterial Cannulation): For continuous and more accurate measurements, a catheter can be surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.[9] This allows for direct and continuous monitoring of blood pressure in conscious, unrestrained animals.

-

-

Data Analysis: Blood pressure readings are taken at baseline (before administration) and at multiple time points after administration to determine the hypotensive effect of the compound.

Western Blot Analysis of HO-1, JNK, and p38 MAPK

This protocol describes the analysis of protein expression and phosphorylation status of key signaling molecules by Western blot.

Methodology:

-

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured and treated with LPS in the presence or absence of this compound for a specified time.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for HO-1, total JNK, phospho-JNK (Thr183/Tyr185), total p38, and phospho-p38 (Thr180/Tyr182).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of inflammatory and cardiovascular diseases. Its ability to modulate key signaling pathways involved in inflammation and endothelial dysfunction, such as the HO-1/MAPK and VCAM-1 expression pathways, makes it a valuable candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore its mechanisms of action and evaluate its efficacy in various preclinical models.

References

- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C22H20O13 | CID 5491630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound - MetaboFood [metabofood.org]

- 5. This compound | CAS:36687-76-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. Showing Compound this compound (FDB016876) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Bacterial lipopolysaccharide-induced endothelial activation and dysfunction: a new predictive and therapeutic paradigm for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functional Role of VCAM-1 Targeted Flavonoid-Loaded Lipid Nanoemulsions in Reducing Endothelium Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Isorhamnetin 3-Glucuronide: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-glucuronide (I3G), a major metabolite of the flavonoid isorhamnetin, has demonstrated significant biological activities in various in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of I3G. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core In Vitro Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cancer. In vitro studies have elucidated its role as a potent anti-inflammatory and anti-cancer agent.

Anti-Inflammatory Mechanism

In lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, I3G has been shown to mitigate the inflammatory response through a multi-pronged approach. The core mechanism involves the suppression of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, alongside the upregulation of the protective enzyme heme oxygenase-1 (HO-1)[1][2]. This cascade of events leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1]. Furthermore, I3G has been observed to inhibit the production of reactive oxygen species (ROS) and the release of elastase in human neutrophils, further contributing to its anti-inflammatory profile[2].

dot

Anti-Cancer Mechanism

The anti-cancer properties of I3G have been notably demonstrated in human breast cancer MCF-7 cells. I3G inhibits cell proliferation in a dose-dependent manner and induces cell cycle arrest in the S phase[3]. The primary mechanism of its cytotoxic effect is the induction of apoptosis through a pathway dependent on the generation of reactive oxygen species (ROS)[2]. Comparative studies have shown that the cytotoxic potency is in the order of Quercetin > Isorhamnetin > this compound[4].

dot

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Anti-Cancer Activity in MCF-7 Cells

| Parameter | Treatment | Duration | Result | Reference |

| Early-phase Apoptosis | 100 µM this compound | 48 hours | 49.8% of cells | [3] |

| Cytotoxicity Ranking | Varied concentrations | 48 hours | Quercetin > Isorhamnetin > I3G | |

| Cell Cycle Arrest | Varied concentrations | 48 hours | Principally in S phase | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Inflammatory Assays in RAW264.7 Cells

dot

3.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage RAW264.7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours).

3.1.2. Nitric Oxide (NO) Measurement (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

3.1.3. Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatant.

-

Add samples, standards, and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

-

Incubate to allow competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

3.1.4. Western Blot Analysis for JNK, p38, and HO-1

-

Principle: This technique is used to detect and quantify the levels of total and phosphorylated JNK and p38, as well as the expression of HO-1 protein.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-JNK, JNK, p-p38, p38, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Anti-Cancer Assays in MCF-7 Cells

dot

3.2.1. Cell Culture and Treatment

-

Cell Line: Human breast adenocarcinoma MCF-7 cells.

-

Culture Medium: As per ATCC recommendations, typically MEM or DMEM with 10% FBS and antibiotics.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded and allowed to attach. They are then treated with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours).

3.2.2. Cell Viability (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

-

Procedure:

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at a wavelength of 490-570 nm.

-

3.2.3. Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Procedure:

-

Harvest the treated cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

3.2.4. Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

-

Procedure:

-

Harvest the treated cells and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Conclusion

The in vitro evidence strongly suggests that this compound is a promising bioactive compound with significant anti-inflammatory and anti-cancer properties. Its mechanisms of action, centered on the modulation of the JNK/p38 and ROS-dependent apoptosis pathways, provide a solid foundation for its further investigation as a potential therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to support and streamline future research in this area.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Isorhamnetin 3-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhamnetin (B1672294) 3-glucuronide, a major metabolite of the flavonoid isorhamnetin, has demonstrated significant anti-inflammatory properties. This technical guide synthesizes the current scientific evidence, detailing the molecular mechanisms, experimental validation, and quantitative data supporting its potential as a therapeutic agent. Through the inhibition of key signaling pathways and inflammatory mediators, Isorhamnetin 3-glucuronide effectively mitigates the inflammatory response in preclinical models. This document provides a comprehensive overview of its mode of action, detailed experimental protocols, and a summary of its quantitative effects to inform further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycoside derivatives, such as this compound, have emerged as promising candidates for anti-inflammatory drug development.[1] This guide focuses specifically on the anti-inflammatory properties of this compound, elucidating its mechanisms of action and presenting the supporting experimental evidence.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal mechanisms identified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are detailed below.

Suppression of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, play a crucial role in the inflammatory response by regulating the expression of various inflammatory genes.[2] this compound has been shown to attenuate the LPS-induced phosphorylation of JNK and p38 in a concentration-dependent manner, without significantly affecting the phosphorylation of extracellular signal-regulated kinases (ERK).[1] This selective inhibition of JNK and p38 signaling pathways is a key mechanism underlying its anti-inflammatory activity.

Upregulation of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory properties.[3] this compound has been observed to increase the expression of HO-1 in LPS-challenged macrophages.[1] The induction of HO-1 contributes to the resolution of inflammation by degrading pro-inflammatory heme into carbon monoxide, biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), and free iron.

Inhibition of Pro-inflammatory Mediators

This compound effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on NO and PGE2 Production

| Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| 1 | ~85% | ~90% |

| 5 | ~60% | ~70% |

| 10 | ~40% | ~50% |

| 25 | ~20% | ~30% |

Data are estimated based on graphical representations in the cited literature and represent approximate values.

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

| Concentration (µM) | iNOS Expression (Fold change vs. LPS control) | COX-2 Expression (Fold change vs. LPS control) |

| 5 | ~0.7 | ~0.8 |

| 10 | ~0.4 | ~0.6 |

| 25 | ~0.2 | ~0.3 |

Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.

Table 3: Effect of this compound on HO-1 Protein Expression

| Concentration (µM) | HO-1 Expression (Fold change vs. control) |

| 5 | ~1.5 |

| 10 | ~2.5 |

| 25 | ~4.0 |

Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.

Table 4: Effect of this compound on JNK and p38 Phosphorylation

| Concentration (µM) | p-JNK/JNK Ratio (Fold change vs. LPS control) | p-p38/p38 Ratio (Fold change vs. LPS control) |

| 5 | ~0.8 | ~0.7 |

| 10 | ~0.5 | ~0.4 |

| 25 | ~0.2 | ~0.2 |

Data are estimated based on densitometric analysis of Western blots in the cited literature and represent approximate values.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used to evaluate the anti-inflammatory properties of compounds in RAW 264.7 macrophage cells.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated time periods depending on the assay.

Cell Viability Assay (MTT Assay)

-

After treatment, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.[5]

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at a wavelength of 540 nm.[5]

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Cell culture supernatants are collected after treatment.

-

The concentration of PGE2 is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][7]

-

Briefly, supernatants are added to microplate wells pre-coated with a capture antibody for PGE2.

-

A competitive reaction is initiated by adding a fixed amount of HRP-labeled PGE2.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm. The concentration of PGE2 is inversely proportional to the color intensity.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, HO-1, JNK, p-JNK, p38, p-p38, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties in vitro, primarily through the suppression of the JNK and p38 MAPK signaling pathways and the upregulation of the protective enzyme HO-1. These actions lead to a significant reduction in the production of key inflammatory mediators such as NO and PGE2. The data presented in this guide provide a strong foundation for the further investigation of this compound as a potential therapeutic agent for inflammatory diseases.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Target Identification: Further elucidating the direct molecular targets of this compound to fully understand its mechanism of action.

-

Structure-Activity Relationship Studies: Investigating the role of the glucuronide moiety in the anti-inflammatory activity compared to its aglycone, isorhamnetin.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. raybiotech.com [raybiotech.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular basis of heme oxygenase-1 induction: implications for chemoprevention and chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arborassays.com [arborassays.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Anticancer Potential of Isorhamnetin 3-Glucuronide on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294), an O-methylated flavonol found in medicinal plants like Hippophae rhamnoides L. and Ginkgo biloba L., has garnered significant attention for its multifaceted anticancer properties.[1][2] Its biological activities include cell cycle regulation, induction of apoptosis, and suppression of metastasis.[1][3] Isorhamnetin 3-glucuronide (I3G) is a primary water-soluble metabolite of isorhamnetin.[4] Understanding the anticancer potential of this metabolite is crucial, as it may represent the biologically active form of the compound in vivo. This document provides a comprehensive technical overview of the current research on the effects of this compound on cancer cell lines, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The primary focus of in vitro research on this compound has been on the human breast cancer cell line MCF-7. Quantitative data from these studies are summarized below.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Concentration Range (µM) | Incubation Time (h) | Effect | Citation |

| This compound | MCF-7 | 0 - 100 | 48 | Dose-dependent anti-proliferative activity | [4][5] |

| Quercetin, Isorhamnetin, this compound | MCF-7 | Not specified | 48 | Comparative cytotoxic effect ranked as: Quercetin > Isorhamnetin > this compound | [4] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Incubation Time (h) | Parameter | Result | Citation |

| MCF-7 | 25 | 48 | Early-phase Apoptosis | 16.8% of cells | [5] |

| MCF-7 | 100 | 48 | Early-phase Apoptosis | 49.8% of cells | [4][5] |

| MCF-7 | 0 - 100 | 48 | Cell Cycle Phase | Induces cell cycle arrest at S-phase in a dose-dependent manner | [4][5] |

Mechanisms of Action

This compound exerts its anticancer effects through several key mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) and cell cycle arrest. While direct studies on the signaling pathways modulated by I3G are limited, the mechanisms are likely shared with its well-studied parent compound, isorhamnetin, which is known to target the PI3K/Akt, MAPK, and NF-κB signaling pathways.[1][3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in MCF-7 breast cancer cells.[5] This effect is mediated through a pathway dependent on the generation of intracellular reactive oxygen species (ROS).[4][6][7] The accumulation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway.[1] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[1][2]

Cell Cycle Arrest

Studies have demonstrated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[5] In MCF-7 cells, treatment with I3G leads to an accumulation of cells in the S-phase of the cell cycle, preventing them from proceeding to the G2/M phase and subsequent division.[4][5] This S-phase arrest is a critical mechanism for its anti-proliferative activity.

Modulation of Key Signaling Pathways

The parent compound, isorhamnetin, has been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: This pathway is crucial for cell proliferation, growth, and survival. Isorhamnetin has been shown to inhibit the phosphorylation of Akt and its downstream target mTOR, thereby suppressing cancer cell growth.[8][9] This inhibition can lead to reduced cell proliferation and induction of apoptosis.[8][10]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including cascades like ERK and p38, regulates cell proliferation, differentiation, and apoptosis.[7] Isorhamnetin can suppress the phosphorylation of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2, contributing to its anti-proliferative effects.[1][8] It has also been shown to suppress JNK and p38 activation.[11]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Isorhamnetin has been demonstrated to inhibit NF-κB activation and its nuclear translocation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[1][12]

Experimental Protocols

The following section details the standard methodologies for key experiments used to evaluate the anticancer potential of this compound.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)[14]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.[13]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Materials:

-

6-well tissue culture plates

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

6-well tissue culture plates

-

Treated and control cells

-

Ice-cold 70% ethanol (B145695)

-

PBS

-

PI/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as required.

-

Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and software is used to deconvolute the resulting histogram to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This compound demonstrates clear anticancer potential, particularly against breast cancer cell lines like MCF-7.[6] Its ability to induce apoptosis through a ROS-dependent mechanism and cause S-phase cell cycle arrest highlights its promise as a therapeutic agent.[4][5] While its mechanisms likely mirror those of its parent compound, isorhamnetin, by modulating critical survival pathways such as PI3K/Akt, MAPK, and NF-κB, further research is needed to confirm these effects directly.

Future investigations should aim to:

-

Determine the IC50 values of this compound across a broader range of cancer cell lines.

-

Elucidate the specific molecular targets of I3G within the apoptotic and cell cycle machinery.

-

Conduct detailed studies to confirm the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways by I3G itself.

-

Progress to in vivo studies using animal models to evaluate the efficacy, bioavailability, and safety of this compound as a potential anticancer drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. MTT assay overview | Abcam [abcam.com]

Isorhamnetin 3-Glucuronide: A Technical Guide to its Modulation of JNK, p38, and HO-1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-glucuronide (IG), a major metabolite of the flavonoid isorhamnetin, has emerged as a significant modulator of intracellular signaling pathways associated with inflammation and oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms by which IG regulates the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Heme Oxygenase-1 (HO-1) signaling pathways. This document summarizes the current understanding of IG's bioactivity, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. The information contained herein is intended to support further research and drug development efforts targeting inflammatory and oxidative stress-related diseases.

Introduction

Flavonoids and their metabolites are of increasing interest in pharmacology due to their diverse biological activities. This compound is a primary conjugated metabolite of isorhamnetin, a flavonoid found in various medicinal plants. Recent studies have highlighted the anti-inflammatory and antioxidant properties of IG, demonstrating its ability to intervene in key cellular signaling pathways. Specifically, IG has been shown to suppress the pro-inflammatory JNK and p38 MAPK pathways while upregulating the cytoprotective HO-1 enzyme.[1][2][3] This dual action makes IG a compelling candidate for therapeutic development.

Core Signaling Pathways Modulated by this compound

Suppression of JNK and p38 MAPK Signaling

The JNK and p38 MAPK pathways are critical mediators of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines and mediators. This compound has been demonstrated to attenuate the LPS-induced phosphorylation of both JNK and p38 in a concentration-dependent manner in RAW264.7 macrophage cells.[2] This inhibitory effect on JNK and p38 activation is a key mechanism behind the anti-inflammatory properties of IG.

Upregulation of Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory functions. Its expression is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Isorhamnetin and its derivatives have been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[4][5] this compound has been specifically shown to increase the expression of HO-1 in LPS-challenged RAW264.7 cells.[2] This induction of HO-1 contributes significantly to the cytoprotective effects of IG.

References

- 1. researchgate.net [researchgate.net]

- 2. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling Isorhamnetin 3-glucuronide: A Technical Guide to Discovery and Isolation from Novel Plant Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isorhamnetin 3-glucuronide from recently identified plant sources. This document details the necessary experimental protocols, quantitative data, and relevant biological pathways to facilitate further research and development of this promising flavonoid.

Introduction to this compound

This compound is a naturally occurring flavonoid, a glycoside derivative of isorhamnetin. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Isorhamnetin and its glycosides have demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties, making them compelling candidates for pharmaceutical and nutraceutical applications. The glucuronide moiety can significantly influence the bioavailability and metabolic fate of the parent isorhamnetin, making the study of this specific glycoside of particular interest. This guide focuses on novel and recently explored botanical sources for the targeted isolation of this compound.

Novel Plant Sources and Quantitative Analysis

Recent phytochemical investigations have identified several new or underexplored plant sources rich in this compound and its related glycosides. The following table summarizes quantitative data from these novel sources, providing a comparative basis for selecting starting materials for isolation.

| Plant Source | Plant Part | Compound | Method of Analysis | Quantity |

| Salicornia herbacea | Aerial parts | Isorhamnetin 3-O-β-D-glucopyranoside | HPLC-UV | Not explicitly quantified as 3-glucuronide, but a major flavonoid |

| Foeniculum vulgare (Fennel) | Waste (leaves) | Isorhamnetin glucuronide | UPLC-ESI-QTRAP-MS/MS | High relative quantity observed |

| Persicaria decipiens | Not specified | This compound | Not specified | Presence confirmed[1] |